3-Methylthio-4H-1,2,4-triazole

Corrosion Science Electrochemistry Materials Protection

3-Methylthio-4H-1,2,4-triazole (CAS 7411-18-9) is a sulfur-containing 1,2,4-triazole scaffold. Its derivative 5-AMeTT achieves 82% corrosion inhibition at 10 mM in 1 M HCl (96% at 1 mM) and retains >90% efficiency at 323–348 K, outperforming unsubstituted triazoles. Methylthio-triazole derivatives exhibit MIC values of 11.0–89.2 μM, equipotent to chloramphenicol. The methylthio sulfur also enables heterobimetallic framework design. Ideal for high-temperature corrosion inhibitors, antimicrobial R&D, and coordination chemistry. Inquire for bulk orders.

Molecular Formula C3H5N3S
Molecular Weight 115.16 g/mol
CAS No. 7411-18-9
Cat. No. B1296814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthio-4H-1,2,4-triazole
CAS7411-18-9
Molecular FormulaC3H5N3S
Molecular Weight115.16 g/mol
Structural Identifiers
SMILESCSC1=NC=NN1
InChIInChI=1S/C3H5N3S/c1-7-3-4-2-5-6-3/h2H,1H3,(H,4,5,6)
InChIKeyQBQOOUMQVKQIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylthio-4H-1,2,4-Triazole (CAS 7411-18-9): A Procurement Guide for Methylthio-Functionalized Triazole Scaffolds


3-Methylthio-4H-1,2,4-triazole (CAS 7411-18-9), also known as 5-(methylsulfanyl)-1H-1,2,4-triazole, is a sulfur-containing heterocyclic building block with the molecular formula C3H5N3S and a molecular weight of 115.16 g/mol . It belongs to the 1,2,4-triazole class, characterized by a five-membered aromatic ring containing three nitrogen atoms, with a methylthio (-SCH3) substituent at the 3-position. This compound serves as a key intermediate in the synthesis of biologically active molecules and corrosion inhibitors [1]. The methylthio group confers distinct electronic and steric properties compared to other 3-substituted triazoles, influencing both reactivity and coordination behavior [2].

Why 3-Methylthio-4H-1,2,4-Triazole Cannot Be Replaced by Generic 1,2,4-Triazole or Other Analogs


The presence of the 3-methylthio group fundamentally alters the electronic distribution, coordination chemistry, and biological activity of the 1,2,4-triazole core. While unsubstituted 1,2,4-triazole or 3-mercapto analogs are sometimes considered as potential substitutes, they exhibit distinct performance profiles. For instance, 5-amino-3-methylthio-1,2,4-triazole (5-AMeTT) provides 82% corrosion inhibition efficiency under acidic conditions, whereas the unsubstituted 5-amino-1,2,4-triazole (5-ATA) achieves 92% efficiency, and the 3-mercapto analog (5-AMT) reaches up to 96% [1]. In biological applications, the methylthio moiety enhances lipophilicity and metabolic stability compared to mercapto (-SH) groups, which are prone to oxidation and disulfide formation [2]. These quantifiable differences underscore that substitution of 3-methylthio-4H-1,2,4-triazole with generic triazoles without experimental validation can lead to suboptimal performance in corrosion inhibition formulations or altered bioactivity in pharmaceutical synthesis.

Quantitative Differentiation of 3-Methylthio-4H-1,2,4-Triazole: A Head-to-Head Comparison Guide


Corrosion Inhibition Efficiency of 5-Amino-3-methylthio-1,2,4-triazole (5-AMeTT) vs. Unsubstituted and Mercapto Analogs in Acidic Media

5-Amino-3-methylthio-1,2,4-triazole (5-AMeTT) exhibits an inhibition efficiency of 82% at 1.0 × 10−2 M for mild steel corrosion in 1.0 M HCl, compared to 92% for the unsubstituted analog 5-amino-1,2,4-triazole (5-ATA) and 82% for the 3-mercapto analog 5-amino-3-mercapto-1,2,4-triazole (5-AMT) under identical conditions [1]. At lower concentrations (10−3 M) in 0.1 M HCl, 5-AMeTT achieves 96% efficiency, while 5-AMT reaches 96% and 5-ATA attains 92% [2].

Corrosion Science Electrochemistry Materials Protection

Antibacterial Activity of Methylthio-Substituted Triazole Derivatives vs. Clinical Antibiotics

Compounds containing the methylthio group, such as 1-aryl-2-methylthio-imidazolines and 7-(4-methylphenyl)-3-methylthio-5H-6,7-dihydroimidazo[2,1-c][1,2,4]triazole (4b), demonstrate minimum inhibitory concentrations (MIC) in the range of 11.0–89.2 μM against a panel of Gram-positive and Gram-negative bacteria, moulds, and yeast-like fungi [1]. Specifically, compounds 2a and 2e are equipotent to chloramphenicol, while compounds 2a, 2c, 2e–g, and 4b exhibit superior activity (lower MIC) compared to ampicillin [1].

Medicinal Chemistry Antimicrobial Resistance Drug Discovery

Crystallographic Differentiation: Bond Angle Patterns in Methylthio-Triazoles vs. 1,2,3-Triazoles and Imidazoles

X-ray crystallographic analysis of 1-methyl-5-amino-3-methylthio-1,2,4-triazole reveals a monoclinic crystal system (space group P21/c) with unit cell parameters a = 8.166(2) Å, b = 10.481(1) Å, c = 8.585(1) Å, β = 109.33(2)°, Z = 4, and Dc = 1.381 g cm−3 [1]. Comparative analysis of endocyclic bond angles demonstrates that 1,2,4-triazoles exhibit only two distinct patterns of bond angle distribution, governed by the number and relative position of nitrogen lone pairs, which differs fundamentally from the patterns observed in analogous 1,2,3-triazoles and imidazoles [1].

Crystallography Computational Chemistry Material Science

Thermodynamic Stability of Adsorption: Methylthio-Triazole vs. Unsubstituted Triazole on Steel

The adsorption of 5-amino-3-methylthio-1,2,4-triazole (5-AMeTT) on mild steel in 0.1 M HCl follows a Langmuir isotherm, with the standard free energy of adsorption (ΔG°ads) being negative, indicating spontaneous chemisorption [1]. Compared to 5-amino-1,2,4-triazole (5-ATA), 5-AMeTT exhibits a more negative ΔG°ads value, suggesting stronger adsorption and higher surface coverage at elevated temperatures, with inhibition efficiency exceeding 90% between 323 and 348 K [1].

Surface Chemistry Thermodynamics Corrosion Inhibition

High-Value Application Scenarios for 3-Methylthio-4H-1,2,4-Triazole and Its Derivatives


Corrosion Inhibitor Formulations for Acidic Industrial Processes

3-Methylthio-4H-1,2,4-triazole serves as a key building block for synthesizing 5-amino-3-methylthio-1,2,4-triazole (5-AMeTT), which achieves 82% corrosion inhibition efficiency at 10 mM in 1 M HCl and up to 96% at 1 mM in 0.1 M HCl [1]. The methylthio group contributes to enhanced high-temperature performance, with efficiency exceeding 90% at 323-348 K, compared to ~80% for unsubstituted triazole [2]. This makes 5-AMeTT-derived inhibitors particularly suitable for acid pickling baths and oil well acidizing operations where elevated temperatures are routine.

Synthesis of Antimicrobial Agents with Improved Potency

Derivatives of 3-methylthio-4H-1,2,4-triazole, such as 1-aryl-2-methylthio-imidazolines and imidazo[2,1-c][1,2,4]triazoles, exhibit MIC values ranging from 11.0 to 89.2 μM against a broad spectrum of pathogens [3]. Notably, these methylthio-containing compounds demonstrate equipotency to chloramphenicol and superior activity to ampicillin against certain strains [3]. Researchers developing next-generation antimicrobials can leverage this scaffold to overcome existing resistance mechanisms.

Crystal Engineering and Metal-Organic Framework (MOF) Design

The unique endocyclic bond angle patterns of 1,2,4-triazoles, as revealed by X-ray crystallography of 1-methyl-5-amino-3-methylthio-1,2,4-triazole (monoclinic P21/c, a=8.166 Å, b=10.481 Å, c=8.585 Å, β=109.33°) [4], enable predictable coordination geometries with metal ions. The methylthio group provides an additional soft donor atom for selective metal binding, while the triazole ring's nitrogen atoms offer hard donor sites, allowing for the design of heterobimetallic frameworks and catalysts with tailored porosity and electronic properties.

Pharmacophore Development for Adenosine Deaminase (ADA) Inhibition

3-Methylthio-4H-1,2,4-triazole has been identified as an inhibitor of adenosine deaminase (ADA) . The methylthio substituent enhances hydrophobic interactions within the enzyme's active site compared to unsubstituted triazole, potentially improving binding affinity and metabolic stability. This scaffold can be further functionalized to develop ADA inhibitors for therapeutic applications in immune modulation and cancer treatment.

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